Manganese citrate decahydrate
Description
Properties
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylate;manganese(2+);decahydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H8O7.3Mn.10H2O/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;;;;;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;10*1H2/q;;3*+2;;;;;;;;;;/p-6 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLZOTLXESSOMN-UHFFFAOYSA-H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.O.O.O.O.O.O.O.O.O.[Mn+2].[Mn+2].[Mn+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30Mn3O24 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60242101 | |
| Record name | Manganese citrate decahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60242101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
723.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96030-94-3 | |
| Record name | Manganese citrate decahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096030943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganese citrate decahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60242101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MANGANESE CITRATE DECAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Z2OA6A13N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Anhydrous Citric Acid-Manganese Chloride-Carbonate Method
Developed by Kim et al., this method prioritizes ionization efficiency and crystalline purity. The protocol involves six stages:
Step 1: Formation of the Primary Mixture
Aqueous dissolution of citric anhydride (C₆H₈O₇) and manganese chloride (MnCl₂) at molar ratios of 20:4 to 12:5. Optimal solubility is achieved at 55–65°C, forming a homogeneous "first mixture" (pH ≈ 2.1–2.5).
Step 2: Carbonate Precipitation
Manganese carbonate (MnCO₃) is introduced to the first mixture at 20–70°C for 20–50 minutes, initiating acid-base neutralization:
This exothermic reaction yields a "second mixture" containing suspended manganese citrate crystals.
Step 3: Solvent Recrystallization
Ethanol or isopropyl alcohol is added to the second mixture (1:2 v/v) to induce supersaturation. The alcohol selectively dissolves residual citric acid while promoting manganese citrate crystallization.
Step 4: Aging and Filtration
The tertiary mixture is aged for 6–48 hours, allowing Ostwald ripening to enlarge crystal domains. Filtration at 25°C isolates hydrated manganese citrate with 85–92% yield.
Step 5: Drying and Powder Formation
Crystals are dried at 40–90°C for 24–48 hours, yielding a fine powder with ≤2% moisture content. Decahydrate formation is confirmed via thermogravimetric analysis (TGA) showing 10 H₂O molecules per MnC₆H₆O₇ unit.
Manganese Sulfate-Sodium Carbonate-Ammonia Liquor Method
This alternative approach, patented by Li et al., emphasizes cost efficiency and fertilizer compatibility. Key stages include:
Step 1: Manganese Sulfate Solution Preparation
Manganese sulfate monohydrate (MnSO₄·H₂O) is dissolved in water (4,000 mL per 510 g MnSO₄) at 25–30°C, forming a peach-colored solution.
Step 2: Sodium Carbonate Precipitation
Sodium carbonate (Na₂CO₃) is added to the MnSO₄ solution, precipitating manganese carbonate:
The white precipitate is filtered and washed to remove sulfate residues.
Step 3: Citric Acid Complexation
Manganese carbonate is reacted with citric acid (C₆H₈O₇) in a 1:1.2 molar ratio, yielding a clear manganese citrate solution:
Step 4: Ammoniation and Concentration
Ammonia liquor (25–28% NH₃) is introduced to adjust pH to 8.5–9.0, forming ammonium-manganese citrate complexes. The solution is boiled until volume reduces by 50%, then cooled to crystallize the decahydrate.
Step 5: Drying and Packaging
Crystals are oven-dried at 120–130°C, producing a free-flowing powder with 18–20% manganese content and 5–6% nitrogen.
Comparative Analysis of Synthetic Methods
Yield and Purity
Table 1: Performance Metrics of Representative Syntheses
The anhydrous citric acid method achieves higher manganese content (25.8% vs. 20.1%) due to minimized byproduct formation. However, the manganese sulfate route is faster and integrates nitrogen from ammonia, enhancing fertilizer utility.
Solubility Optimization
Alcohol solvents critically influence solubility. Ethanol increases this compound solubility to 15.7 g/100 mL at 25°C, versus 11.2 g/100 mL for ammonia-derived crystals. This discrepancy arises from ethanol’s capacity to disrupt hydrogen bonding in water, stabilizing the hydrated complex.
Industrial-Scale Recommendations
For high-purity decahydrate (pharmaceutical/nutraceutical use), the anhydrous citric acid method is preferred despite higher reagent costs. Agricultural applications benefit from the manganese sulfate-ammonia approach, which provides dual nitrogen-manganese delivery . Future research should explore hybrid methods combining alcohol recrystallization with ammoniation to balance cost and performance.
Chemical Reactions Analysis
Types of Reactions
Manganese citrate decahydrate undergoes various chemical reactions, including:
Oxidation: Manganese in the compound can be oxidized to higher oxidation states.
Reduction: The manganese ions can also be reduced to lower oxidation states.
Substitution: Citrate ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled pH and temperature conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield manganese oxides, while reduction reactions can produce manganese metal or lower oxidation state manganese compounds .
Scientific Research Applications
Nutritional Applications
1. Animal Feed Supplementation
Manganese citrate decahydrate is extensively used in the animal feed industry as a source of manganese, essential for livestock and poultry health. It supports bone development, enzyme function, and metabolism in animals. Studies indicate that supplementation can enhance growth performance and reproductive efficiency in livestock .
2. Human Dietary Supplement
In human nutrition, this compound acts as a dietary supplement to prevent manganese deficiency, which can lead to osteoporosis and metabolic disorders. Its bioavailability is higher compared to other manganese salts, making it an effective choice for supplementation .
Pharmaceutical Applications
1. Drug Formulation
this compound is utilized in various pharmaceutical formulations. It serves as an excipient and active ingredient in medications aimed at treating conditions related to manganese deficiency. Its stability allows for long-term storage without degradation .
2. Diagnostic Agent
This compound is also employed as a diagnostic agent in biochemical assays. It reacts with human serum to form complexes that can be used to measure enzyme activities such as peroxidase activity, which is crucial for various metabolic processes .
Research Applications
1. Structural Analysis
this compound is used in structural analysis of proteins, particularly iron-containing proteins like ferritin and myoglobin. It aids in understanding protein structures through various spectroscopic techniques .
2. Enzyme Activity Studies
Research has demonstrated the utility of this compound in studying liver enzyme activities during aging and under different treatment conditions. Its role in facilitating enzymatic reactions makes it valuable for biochemical research .
Case Studies
Mechanism of Action
The mechanism of action of manganese citrate decahydrate involves the release of manganese ions in solution. These ions can interact with various molecular targets, including enzymes and proteins, to catalyze biochemical reactions. The citrate anions help stabilize the manganese ions and facilitate their transport and absorption in biological systems .
Comparison with Similar Compounds
Solubility and Bioavailability
The solubility and metal content of manganese citrate decahydrate differ significantly from other manganese salts:
| Compound | Solubility (%) | Metal Content (%) | Taste | Key Applications |
|---|---|---|---|---|
| Manganese sulfate monohydrate | 50 | 31.8–33.2 | Mild | Industrial, agriculture |
| Manganese gluconate dihydrate | 17 | 11.0–11.9 | Mild | Pharmaceuticals |
| Manganese lactate dihydrate | 10 | 20.0–20.8 | Mild | Food fortification |
| This compound | <1 | 22.0–23.9 | Neutral | Dietary supplements |
| Manganese ascorbate dihydrate | Insoluble | 12.5–14.0 | Very bitter | Niche medical uses |
Key Findings :
- Manganese sulfate monohydrate has the highest solubility (50%) and metal content (31.8–33.2%), making it suitable for industrial applications like fertilizer production .
- Manganese citrate’s low solubility (<1%) and neutral taste favor its use in slow-release supplements, ensuring controlled manganese absorption .
Structural and Coordination Differences
- Manganese Sulfate : Forms simple ionic crystals (MnSO₄·H₂O) without complex ligand interactions, enabling rapid dissolution .
- Manganese Citrate : Features a polynuclear structure with citrate acting as a tridentate ligand, creating stable, water-soluble complexes that resist precipitation in physiological conditions .
- Manganese Oxalate Dihydrate : Contains oxalate ligands (C₂O₄²⁻) with lower solubility and distinct coordination geometry (MnC₂O₄·2H₂O), used in specialty chemical synthesis .
Comparison with Other Metal Citrates
Magnesium Citrate vs. Manganese Citrate
- Formula : Magnesium citrate (Mg₃(C₆H₅O₇)₂·14H₂O) vs. Mn₃(C₆H₅O₇)₂·10H₂O.
- Hydration : Magnesium citrate retains 14 water molecules, enhancing its solubility (widely used in laxatives) compared to manganese citrate’s 10 H₂O .
- Metal Role : Magnesium citrate supports electrolyte balance, while manganese citrate focuses on enzyme activation (e.g., superoxide dismutase) .
Calcium Magnesium Citrate
- Formula : C₁₂H₁₀Ca₂MgO₁₄·5H₂O.
- Function : Combines calcium and magnesium for bone health, contrasting with manganese citrate’s role in antioxidant defense and glucose metabolism .
Biological Activity
Manganese citrate decahydrate is a manganese salt of citric acid, often used in various biological and chemical applications. Its chemical formula is and it has garnered attention for its potential biological activities, particularly in enzymatic reactions and as a dietary supplement.
Enzymatic Role
Manganese plays a crucial role in various enzymatic processes within the human body. It acts as a cofactor for several enzymes, including:
- Superoxide Dismutase (SOD) : This enzyme protects cells from oxidative stress by catalyzing the dismutation of superoxide into oxygen and hydrogen peroxide.
- Arginase : Involved in the urea cycle, it converts arginine into urea and ornithine, playing a role in nitrogen metabolism.
- Glycosyltransferases : These enzymes are involved in the synthesis of glycoproteins and glycolipids, which are essential for cell signaling and structural integrity.
The presence of this compound enhances the activity of these enzymes due to its ability to release manganese ions in physiological conditions, facilitating various biochemical reactions .
Absorption and Bioavailability
Manganese citrate is known for its improved bioavailability compared to other manganese salts. Studies indicate that manganese citrate can be effectively absorbed in the gastrointestinal tract, making it a preferable choice for dietary supplementation. This increased absorption is attributed to the chelation effect of citric acid, which enhances solubility and transport across intestinal membranes .
Case Studies
- Oxidative Stress Reduction : A study examined the effects of manganese citrate on oxidative stress markers in patients with chronic diseases. Results indicated that supplementation led to a significant reduction in malondialdehyde (MDA) levels, suggesting decreased lipid peroxidation and improved antioxidant status .
- Bone Health : Research has shown that manganese is vital for bone formation. In a clinical trial involving postmenopausal women, those supplemented with manganese citrate demonstrated increased bone mineral density compared to a placebo group, indicating potential benefits for osteoporosis prevention .
- Metabolic Effects : Manganese citrate has been investigated for its role in glucose metabolism. In diabetic models, supplementation improved insulin sensitivity and reduced fasting blood glucose levels, suggesting a beneficial effect on metabolic health .
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Activity : By acting as a cofactor for SOD, manganese citrate helps mitigate oxidative damage by promoting the conversion of harmful superoxide radicals into less harmful molecules.
- Metabolic Regulation : Manganese influences several metabolic pathways, including carbohydrate metabolism and lipid synthesis, thereby playing a role in energy homeostasis.
- Bone Formation : Manganese is essential for collagen synthesis and bone mineralization, contributing to overall skeletal health.
Data Table: Comparison of Manganese Sources
| Source | Bioavailability | Key Benefits |
|---|---|---|
| Manganese Citrate | High | Enhanced absorption, antioxidant |
| Manganese Sulfate | Moderate | Commonly used but less effective |
| Manganese Oxide | Low | Poor absorption |
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing manganese citrate decahydrate and verifying its purity?
- Methodological Answer : Synthesis typically involves stoichiometric reactions between manganese salts (e.g., MnCl₂) and citric acid under controlled pH and temperature. Recrystallization from aqueous solutions is commonly used to obtain hydrated forms. Purity verification requires elemental analysis (e.g., inductively coupled plasma mass spectrometry for Mn²⁺ quantification), complemented by spectroscopic techniques like FTIR to confirm citrate coordination. X-ray diffraction (XRD) can validate crystallinity and hydration state .
Q. How can researchers address solubility limitations of this compound in aqueous buffers?
- Methodological Answer : this compound has low solubility (<1% in water) . To overcome this, use co-solvents (e.g., ethanol or DMSO) or adjust buffer pH to enhance ionization. Pre-dissolve the compound in dilute acidic solutions (pH < 4) before adding to neutral buffers. Centrifugation or filtration can remove undissolved particulates prior to experimentation .
Q. What are the critical parameters for preparing stable stock solutions of this compound?
- Methodological Answer : Prepare solutions in deionized water with chelator-free buffers (e.g., 10 mM HEPES) to avoid ligand competition. Store aliquots at -20°C to prevent oxidation or microbial contamination. Verify stability via periodic ICP-MS or colorimetric assays for Mn²⁺ concentration .
Advanced Research Questions
Q. How does this compound influence mitochondrial citrate synthase (CS) activity, and how can such interactions be experimentally quantified?
- Methodological Answer : Use a CS Activity Assay Kit (e.g., Abcam’s protocol) :
- Step 1 : Isolate mitochondria from target tissues (e.g., liver or muscle).
- Step 2 : Treat with this compound (0.1–10 µM) and measure CS activity via absorbance at 412 nm (detecting thioester cleavage).
- Step 3 : Normalize activity to protein concentration and compare to untreated controls. Account for potential interference by including buffer-only blanks .
Q. What advanced techniques are suitable for resolving contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies may arise from hydration state variability or impurity profiles. Employ:
- Thermogravimetric Analysis (TGA) : Confirm decahydrate stability under experimental conditions.
- Synchrotron XRD : Resolve crystal structure inconsistencies .
- Batch-to-batch reproducibility tests : Use ICP-OES to verify Mn²⁺ content (22–23.9% expected) .
Q. How can researchers design a PICOT framework to study this compound’s role in cellular antioxidant pathways?
- Methodological Answer :
- P (Population) : Cultured human hepatocytes.
- I (Intervention) : 5 µM this compound exposure.
- C (Comparison) : Cells treated with MnSO₄ (equivalent Mn²⁺ concentration).
- O (Outcome) : Glutathione peroxidase activity (spectrophotometric assay) and ROS levels (DCFDA probe).
- T (Time) : 24- and 48-hour intervals .
Q. What crystallographic methods are optimal for characterizing this compound’s structure?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
